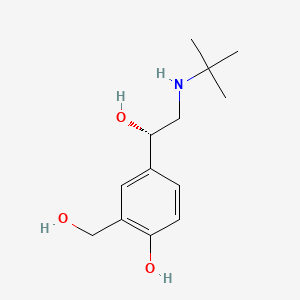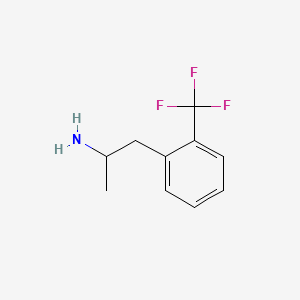
1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminopropane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to an aromatic compound using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The subsequent step involves the formation of the aminopropane chain through reductive amination or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions followed by purification processes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism by which 1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways . The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
1-(2-(Trifluoromethyl)phenyl)imidazole: Another compound with a trifluoromethyl group attached to a phenyl ring, but with an imidazole moiety instead of an aminopropane chain.
Trifluoromethane: A simpler compound with a trifluoromethyl group attached to a methane molecule.
1,1,1-Trifluoroethane: Contains a trifluoromethyl group attached to an ethane molecule.
Uniqueness: 1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE is unique due to its specific combination of a trifluoromethyl group and an aminopropane chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
670-04-2 |
|---|---|
Formule moléculaire |
C10H12F3N |
Poids moléculaire |
203.2 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3 |
Clé InChI |
MBSQCJRYAIIWCP-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)N |
SMILES canonique |
CC(CC1=CC=CC=C1C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


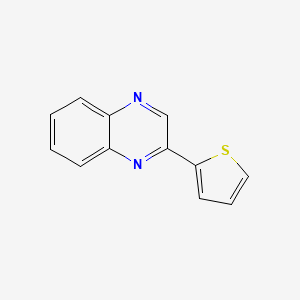
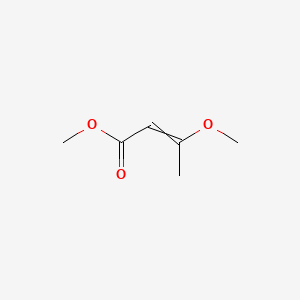
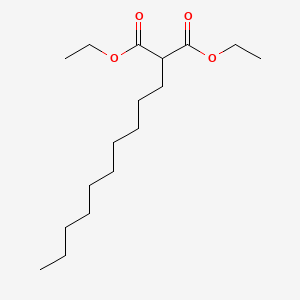
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1616408.png)
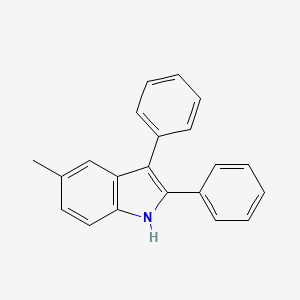
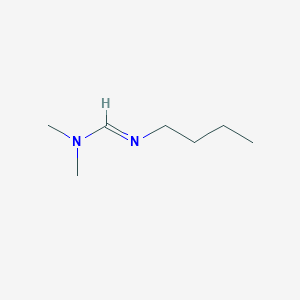
![Butyl 7-oxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B1616413.png)
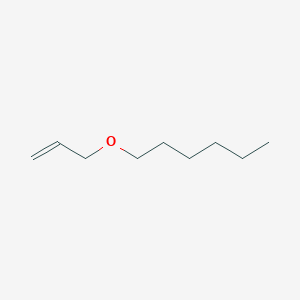
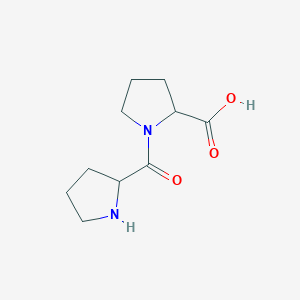
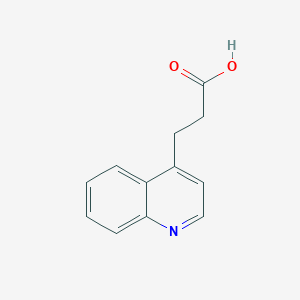
![6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one](/img/structure/B1616419.png)
![3-Chloro-1-methylbenzo[f]quinoline](/img/structure/B1616422.png)
